molecular formula C12H9F5O4 B2835476 1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 832737-64-1

1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B2835476
CAS No.: 832737-64-1
M. Wt: 312.192
InChI Key: NJSPMWLCXVLORA-UHFFFAOYSA-N
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Description

This compound is a β-diketone derivative characterized by a trifluoromethyl group at position 4 of the butane-1,3-dione backbone and a substituted phenyl ring at position 1. The phenyl group features a difluoromethoxy (-OCF₂H) substituent at the para position and a methoxy (-OCH₃) group at the meta position. This unique substitution pattern enhances its electron-withdrawing properties and steric bulk, making it valuable in coordination chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F5O4/c1-20-9-4-6(2-3-8(9)21-11(13)14)7(18)5-10(19)12(15,16)17/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSPMWLCXVLORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's unique chemical structure, characterized by multiple fluorinated groups and methoxy substitutions, suggests a range of possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

Property Details
IUPAC Name This compound
Molecular Formula C13_{13}H10_{10}F5_{5}O3_{3}
Molecular Weight 304.21 g/mol
CAS Number 199854-38-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

Proposed Mechanisms

  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to increase ROS levels in certain cellular models, leading to oxidative stress and subsequent cell death in pathogenic organisms such as Leishmania species .
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival .

Biological Activity Studies

Several studies have investigated the biological effects of this compound across different models:

Antiparasitic Activity

A study focused on the antiparasitic effects of derivatives related to this compound demonstrated significant activity against Leishmania and Trypanosoma species. The effective concentration (EC50) values were generally below 10 μM, indicating strong potency .

Cytotoxicity Assays

Cytotoxicity was assessed using the MTT assay in various cancer cell lines. The results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for potential anticancer agents.

Case Studies

  • Study on Leishmaniasis : In a controlled study involving Leishmania panamensis, the compound demonstrated an EC50 value of approximately 5 μM. This study highlighted the mechanism involving ROS generation leading to mitochondrial dysfunction in parasites .
  • Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 μM depending on the cell type .

Data Summary Table

Activity Type Model Organism/Cell Line EC50/IC50 (μM) Effect Observed
AntileishmanialLeishmania panamensis<10Increased ROS; cell death
CytotoxicityVarious cancer cell lines10-30Dose-dependent viability reduction

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of the target compound, focusing on substituent variations, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione 4-Br (phenyl) 295.05 logP = 2.64; used in metal coordination complexes; moderate hydrophobicity.
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione 4-CH₃ (phenyl) 256.19 Key intermediate in celecoxib synthesis (94% yield via Claisen condensation).
1-(2-Thienyl)-4,4,4-trifluorobutane-1,3-dione 2-Thienyl (heteroaromatic) 236.17 Precursor for pyrimidines with anti-cholesterol activity; medicinal applications.
1-(4-(Benzyloxy)phenyl)-4,4,4-trifluorobutane-1,3-dione 4-OCH₂C₆H₅ (phenyl) 396.33 Forms octahedral Co(II) complexes; steric modulation for ligand binding.
1-(9-Ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione 9-Ethylcarbazole (heterocyclic) 379.32 Solvent-dependent fluorescence; UV-Vis absorption at 297–316 nm.
TTF-ph-tfacH (1-(4-Tetrathiafulvalenylphenyl)-4,4,4-trifluorobutane-1,3-dione) TTF (tetrathiafulvalene) (phenyl) 452.40 Electromagnetic material; redox-active for conductive/magnetic hybrid systems.
1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione 3-F (phenyl) 250.14 High purity (98%); potential ligand for chelation or organic synthesis.

Key Comparative Insights

Coordination Chemistry
  • Trifluoromethyl Group Influence : The CF₃ group enhances thermal stability and volatility in metal chelates. For example, sodium chelates of macrocyclic analogs exhibit remarkable stability, though reduced volatility compared to hexafluoroacetylacetone derivatives .
  • Steric and Electronic Effects: The benzyloxy-substituted analog forms Co(II) complexes with octahedral geometry, where ligand substituents dictate coordination geometry and reactivity . In contrast, the bromo-substituted derivative (logP = 2.64) is more hydrophobic, favoring non-polar environments in coordination .
Materials Science
  • Electromagnetic Materials : The TTF-ph-tfacH derivative enables π-d interactions in hybrid conductive/magnetic materials, demonstrating reversible redox activity for molecular electronics .
  • Fluorescence Probes : The carbazole-substituted analog exhibits solvent-dependent emission, with Stokes shifts ranging 60–90 nm, useful in environmental sensing .

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